molecular formula C9H8F2O2 B1593241 2-(3,4-Difluorophenyl)-1,3-dioxolane CAS No. 773101-62-5

2-(3,4-Difluorophenyl)-1,3-dioxolane

Cat. No.: B1593241
CAS No.: 773101-62-5
M. Wt: 186.15 g/mol
InChI Key: JDIKHNSLOQHKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-Difluorophenyl)-1,3-dioxolane” likely contains a 1,3-dioxolane group and a 3,4-difluorophenyl group . The 1,3-dioxolane group is a type of acetal, a functional group that includes an oxygen atom bonded to two carbon atoms. The 3,4-difluorophenyl group is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached to the third and fourth carbon atoms .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods . For example, one method involves Friedel-Crafts acylation, condensation, recovery, and cyclization .

Scientific Research Applications

Deoxyfluorination of Carboxylic Acids

A notable application involves the development of bench-stable fluorination reagents like 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), used in the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This method enables the efficient transformation of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids into their corresponding acyl fluorides under neutral conditions, highlighting the importance of fluorinated compounds in synthesizing complex molecules (Wang et al., 2021).

Polymerization and Material Science

The compound has also been utilized in the polymerization process, as seen in the study on the polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane. This research provides insights into the polymerization mechanism and the properties of the resulting polymers, suggesting potential applications in creating novel polymeric materials (Morariu & Simionescu, 1994).

Liquid Crystal Research

Another application is found in the enhancement of dielectric and optical anisotropy in liquid crystals. 1,3-Dioxolane-terminated liquid crystals, synthesized via multi-step reactions, exhibit improved dielectric anisotropy and birefringence, indicating potential uses in advanced display technologies (Chen et al., 2015).

Electrolyte Additives for Lithium-Ion Batteries

The fluorinated cyclic phosphorus(III)-based compounds synthesized for high voltage application in lithium-ion batteries (LIBs) demonstrate the compound's relevance in improving energy storage technologies. These studies show how structural modifications can influence the formation of a cathode electrode interphase (CEI) and overall cell performance, underscoring the potential of fluorinated dioxolanes in battery chemistry (von Aspern et al., 2019).

Properties

IUPAC Name

2-(3,4-difluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIKHNSLOQHKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641072
Record name 2-(3,4-Difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773101-62-5
Record name 2-(3,4-Difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 773101-62-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Difluorophenyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(3,4-Difluorophenyl)-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-(3,4-Difluorophenyl)-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2-(3,4-Difluorophenyl)-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-(3,4-Difluorophenyl)-1,3-dioxolane
Reactant of Route 6
2-(3,4-Difluorophenyl)-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.